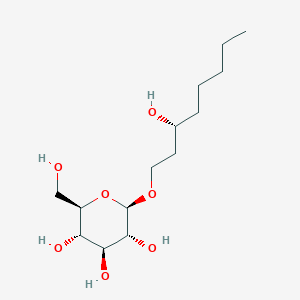

beta-D-Glucopyranoside, (3R)-3-hydroxyoctyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

β-D-Glucopyranoside, (3R)-3-hydroxyoctyle : est un composé appartenant à la classe des glucosides, qui sont des glycosides dérivés du glucose. Ce composé présente une fraction glucopyranoside liée à un groupe (3R)-3-hydroxyoctyle. Les glucosides sont connus pour leurs diverses activités biologiques et se retrouvent couramment dans divers produits naturels.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du β-D-Glucopyranoside, (3R)-3-hydroxyoctyle peut être réalisée par des méthodes enzymatiques. Une approche implique l'utilisation de β-glucosidase modifiée dans des solvants organiques et des liquides ioniques. Par exemple, le mutant dalcochinase N189F peut catalyser la réaction d'hydrolyse inverse pour produire du β-D-glucopyranoside d'octyle dans une réaction contenant du glucose, une enzyme et de l'octanol dans un mélange de solvants spécifique .

Méthodes de production industrielle

La production industrielle de glucosides d'alkyle à longue chaîne, y compris le β-D-Glucopyranoside, (3R)-3-hydroxyoctyle, implique généralement la synthèse enzymatique en raison de la régio- et de la stéréosélectivité des réactions catalysées par les enzymes dans des conditions douces. L'utilisation de systèmes de réaction non aqueux, tels que les solvants organiques et les liquides ioniques, améliore le rendement et l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

Le β-D-Glucopyranoside, (3R)-3-hydroxyoctyle subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique la conversion de groupes hydroxyle en groupes carbonyle.

Réduction : La réduction de groupes carbonyle en groupes hydroxyle.

Substitution : Remplacement de groupes hydroxyle par d'autres groupes fonctionnels.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium pour l'oxydation, des réducteurs comme le borohydrure de sodium pour la réduction et des nucléophiles pour les réactions de substitution. Les conditions impliquent généralement des températures et un pH contrôlés pour garantir la voie réactionnelle souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle peut conduire à la formation d'aldéhydes ou de cétones, tandis que la réduction peut ramener ces produits à des alcools.

Applications de la recherche scientifique

Le β-D-Glucopyranoside, (3R)-3-hydroxyoctyle a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la formation et la rupture des liaisons glycosidiques.

Biologie : Enquête sur son rôle dans les processus cellulaires impliquant le métabolisme du glucose.

Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment l'activité antinéoplasique.

Mécanisme d'action

Le mécanisme d'action du β-D-Glucopyranoside, (3R)-3-hydroxyoctyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut se lier à des récepteurs artificiels, formant des complexes stables par le biais d'interactions non covalentes . Ces interactions sont cruciales pour son activité biologique et son potentiel thérapeutique.

Applications De Recherche Scientifique

Beta-D-Glucopyranoside, (3R)-3-hydroxyoctyl has several scientific research applications:

Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.

Biology: Investigated for its role in cellular processes involving glucose metabolism.

Medicine: Explored for its potential therapeutic effects, including antineoplastic activity.

Mécanisme D'action

The mechanism of action of beta-D-Glucopyranoside, (3R)-3-hydroxyoctyl involves its interaction with specific molecular targets and pathways. For instance, it can bind to artificial receptors, forming stable complexes through noncovalent interactions . These interactions are crucial for its biological activity and therapeutic potential.

Comparaison Avec Des Composés Similaires

Composés similaires

β-D-glucopyranoside de méthyle : Un autre glucoside avec une structure similaire mais des substituants différents.

Quercetine 3-O-β-D-glucopyranoside : Un glucoside avec une fraction de quercétine, connu pour son activité antinéoplasique.

Phényl-β-D-glucopyranoside : Un glucoside avec un groupe phényle, étudié pour ses interactions et sa stabilité uniques.

Unicité

Le β-D-Glucopyranoside, (3R)-3-hydroxyoctyle est unique en raison de son substituant spécifique (3R)-3-hydroxyoctyle, qui confère des propriétés physicochimiques et des activités biologiques distinctes par rapport aux autres glucosides. Cette unicité en fait un composé précieux pour diverses applications scientifiques et industrielles.

Activité Biologique

Beta-D-Glucopyranoside, specifically the compound (3R)-3-hydroxyoctyl, is a glucoside that exhibits various biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Beta-D-Glucopyranosides are glycosides where a glucose molecule is linked to another functional group. The (3R)-3-hydroxyoctyl moiety contributes to its unique biological activities. The structural formula can be represented as follows:

Mechanisms of Biological Activity

The biological activity of beta-D-glucopyranosides is primarily attributed to their interaction with various biological receptors and pathways:

- Binding Affinity : Studies indicate that beta-D-glucopyranosides can have varying binding affinities to specific receptors. For example, certain mono-beta-D-glucopyranosides have been shown to bind effectively to the intestinal 1,25-dihydroxycholecalciferol receptor, influencing calcium metabolism in avian species .

- Antioxidant Properties : Compounds in this category often exhibit antioxidant activities that can protect cells from oxidative stress. This property is essential for potential therapeutic applications in neurodegenerative diseases .

- Anti-inflammatory Effects : Beta-D-glucopyranosides may modulate inflammatory pathways, which is crucial in managing chronic inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A notable case study involved the administration of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a related compound, in patients with Alzheimer's disease. The study reported that elevated blood ketone levels correlated with improved cognitive performance and reduced amyloid-beta deposition in mouse models of Alzheimer's . While not directly studying beta-D-glucopyranoside, the findings suggest a potential pathway through which similar glucosides could exert neuroprotective effects.

Research Findings

Recent research has focused on the pharmacokinetics and bioavailability of beta-D-glucopyranosides. A study analyzing the absorption rates showed that these compounds are well-tolerated and effectively metabolized in the gastrointestinal tract, leading to systemic circulation . Furthermore, the unique hydroxyl group at the 3-position contributes to its enhanced solubility and bioactivity.

Propriétés

Numéro CAS |

120727-21-1 |

|---|---|

Formule moléculaire |

C14H28O7 |

Poids moléculaire |

308.37 g/mol |

Nom IUPAC |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(3R)-3-hydroxyoctoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C14H28O7/c1-2-3-4-5-9(16)6-7-20-14-13(19)12(18)11(17)10(8-15)21-14/h9-19H,2-8H2,1H3/t9-,10-,11-,12+,13-,14-/m1/s1 |

Clé InChI |

PDTNYXYWXDHHEM-YOVYLDAJSA-N |

SMILES isomérique |

CCCCC[C@H](CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

SMILES canonique |

CCCCCC(CCOC1C(C(C(C(O1)CO)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.